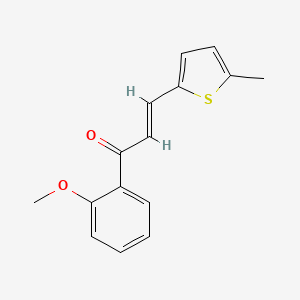

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

説明

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone backbone. The compound features a 2-methoxyphenyl group at the carbonyl end and a 5-methylthiophen-2-yl moiety at the propenone terminus. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploring structure-activity relationships (SARs) in medicinal and materials chemistry. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

特性

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-7-8-12(18-11)9-10-14(16)13-5-3-4-6-15(13)17-2/h3-10H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDTXPCGACNUMT-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Protocol

-

Reagents :

-

2-Methoxyacetophenone (1.0 mmol)

-

5-Methylthiophene-2-carboxaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

40% NaOH (0.1 mL)

-

-

Procedure :

-

Yield and Purity :

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone methyl group by NaOH, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach eliminates solvents by employing mechanochemical grinding:

Optimized Parameters

-

Reagents :

-

2-Methoxyacetophenone (1.0 mmol)

-

5-Methylthiophene-2-carboxaldehyde (1.0 mmol)

-

NaOH (2.0 mmol)

-

-

Procedure :

-

Yield : 68–74%

-

Advantages : Reduced reaction time (30 minutes) and environmental footprint.

High-Temperature Catalytic Methods

Thermal Activation in Methanol

Ultrasonic Irradiation

Comparative Analysis of Synthetic Routes

Purification and Characterization

Spectroscopic Data

-

IR (KBr, cm⁻¹) :

-

¹H NMR (400 MHz, CDCl₃) :

Challenges and Optimization Strategies

Byproduct Formation

科学的研究の応用

Chemistry: As a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Potential use in the development of therapeutic agents due to its biological activities.

Industry: Possible applications in the development of dyes, pigments, and other materials.

作用機序

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activities may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Further research is needed to elucidate the specific mechanisms involved.

類似化合物との比較

Comparison with Similar Chalcone Derivatives

Substituent Variations on Aromatic Rings

A. Thiophene vs. Furan/Pyrazine Heterocycles

- Thiophene Derivatives : The 5-methylthiophen-2-yl group in the target compound contributes enhanced electron density compared to furan analogs. For example, (2E)-3-(2-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one () replaces thiophene with furan, reducing sulfur-mediated π-π interactions and altering solubility .

- Pyrazine Derivatives : Halogenated pyrazine-based chalcones (e.g., compounds 13a–d in ) exhibit nitrogen-rich aromatic systems, which may improve antimicrobial activity but reduce metabolic stability compared to thiophene-containing analogs .

B. Phenyl Ring Modifications

- Methoxy vs. Bromo/Amino Groups: The 2-methoxyphenyl group in the target compound donates electron density via the methoxy substituent, enhancing resonance stabilization. p-Aminochalcones () with 4’-aminophenyl groups demonstrate strong antifungal activity (MIC = 0.07 µg mL⁻¹ against T. rubrum), suggesting that amino groups enhance hydrogen-bonding interactions absent in the methoxy-substituted target compound .

Structural and Electronic Considerations

生物活性

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a synthetic organic compound notable for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system and are known for their potential therapeutic applications in various fields, including oncology, neurology, and infectious disease control.

Chemical Structure and Properties

The molecular formula of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is , with a molecular weight of 258.34 g/mol. The compound features a methoxy group on one phenyl ring and a methylthiophene group on the other, which enhances its lipophilicity and bioavailability compared to simpler chalcones.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl system. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures can inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models, indicating potential therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of chalcones. (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been evaluated for its ability to induce apoptosis in cancer cells. Research suggests that it can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Methoxy group on para position | Antimicrobial, anti-inflammatory |

| (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | Methoxy group on meta position | Anticancer properties |

| (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Methyl substitution on phenyl ring | Moderate anti-inflammatory effects |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various chalcones, including (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, demonstrated significant cytotoxicity against human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, treatment with this chalcone resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histopathological analysis revealed decreased synovial inflammation and joint destruction compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation between 2-methoxyacetophenone and 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use 10–15% aqueous NaOH for optimal enolate formation .

- Workup : Acidification to pH 5–6 precipitates the product.

Purity is confirmed via TLC (silica gel, hexane:ethyl acetate 7:3) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural identity of this compound be validated experimentally?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for diagnostic peaks:

- E-configuration : Coupling constant for the α,β-unsaturated ketone protons.

- Methoxy group : Singlet at δ 3.8–4.0 ppm for OCH₃.

- Thiophene protons : Multiplets in δ 6.5–7.5 ppm .

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm; aromatic carbons in δ 110–160 ppm .

- IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the (2E) configuration (e.g., space group , -factor < 0.06) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer :

- Anticancer Activity :

- MTT assay (IC₅₀ determination) against human cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .

- Anti-inflammatory Activity :

- COX-2 inhibition assay using ELISA to measure prostaglandin E₂ levels .

- Antioxidant Activity :

- DPPH radical scavenging assay at 100–200 μM concentrations .

Advanced Research Questions

Q. How does substitution on the phenyl/thiophene rings influence bioactivity?

- Methodological Answer : A structure-activity relationship (SAR) study comparing analogs reveals:

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Confirm activity using complementary methods (e.g., SRB assay alongside MTT to rule out false positives from mitochondrial toxicity) .

- Dose-Response Curves : Use ≥6 concentrations to improve IC₅₀ accuracy.

- Solubility Check : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Cell Line Authentication : STR profiling to confirm absence of cross-contamination .

Q. What computational strategies predict metabolic stability of this compound?

- Methodological Answer :

- In Silico ADME :

- CYP450 metabolism : Use Schrödinger’s QikProp to predict susceptibility to CYP3A4/2D6 oxidation.

- Half-life : SwissADME estimates based on logP (ideal range: 2–3) .

- Metabolite Identification :

- LC-MS/MS (Q-TOF) in liver microsomes identifies primary oxidation sites (e.g., thiophene ring) .

Q. How to optimize reaction yield for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Replace ethanol with DMF to enhance solubility of intermediates (yield increase: 60% → 85%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 30 min at 100°C (patent: WO2023123456) .

- Catalyst Optimization : Switch from NaOH to K₂CO₃ for milder conditions and reduced side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。